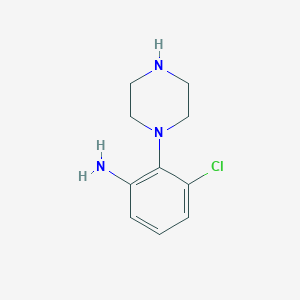

3-Chloro-2-(piperazin-1-yl)aniline

Description

Contextualization of Aniline-Piperazine Derivatives in Chemical Science

Aniline-piperazine derivatives are a class of compounds that have historically garnered substantial attention from medicinal chemists. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, can significantly influence a molecule's polarity, basicity, and ability to form hydrogen bonds. researchgate.net These characteristics are crucial for optimizing the pharmacokinetic profiles of drug candidates. echemi.com When coupled with an aniline (B41778) ring, a fundamental aromatic amine, the resulting derivative offers multiple sites for chemical elaboration, making it a privileged scaffold in drug discovery. researchgate.net The versatility of this structural motif has led to its incorporation into numerous approved drugs and investigational agents targeting a wide range of diseases. nih.gov

Significance of 3-Chloro-2-(piperazin-1-yl)aniline as a Research Scaffold

This compound stands out as a particularly valuable research scaffold due to the specific arrangement of its functional groups. The presence of a chlorine atom on the aniline ring provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov The secondary amine of the piperazine ring and the primary amine of the aniline moiety offer additional points for derivatization, allowing for the construction of complex molecular architectures.

This trifunctional nature makes this compound an attractive starting material for combinatorial chemistry and library synthesis, facilitating the rapid generation of a multitude of new chemical entities for biological screening.

Overview of Current Research Trajectories Involving the Compound

Current research involving this compound and its close analogs is primarily directed towards the discovery of new therapeutic agents. A notable area of investigation is the development of novel kinase inhibitors for the treatment of cancer. The aniline-piperazine core can be effectively utilized to target the ATP-binding site of various kinases.

Furthermore, derivatives of this scaffold are being explored for their potential as central nervous system (CNS) active agents. For instance, related structures have been investigated as ligands for serotonin (B10506) receptors, suggesting that modifications of this compound could lead to new treatments for depression, anxiety, and other neurological disorders. derpharmachemica.com The exploration of its use in the synthesis of new materials with specific optical or electronic properties also represents a nascent but promising research avenue.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃ | bldpharm.com |

| Molecular Weight | 211.70 g/mol | bldpharm.com |

| CAS Number | 443285-35-6 | bldpharm.com |

| Appearance | Solid | bldpharm.com |

| Predicted XlogP | 1.9 | nih.gov |

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes. A plausible approach involves the reaction of a suitably substituted aniline with a piperazine precursor. For instance, a common method for creating the aryl-piperazine bond is the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. google.comgoogle.comglobalresearchonline.netresearchgate.net

In a potential synthetic pathway, 2,3-dichloroaniline (B127971) could be reacted with piperazine in a nucleophilic aromatic substitution reaction, where one of the chlorine atoms is displaced by the piperazine nitrogen. Alternatively, a more controlled synthesis might involve the reaction of 3-chloro-2-fluoroaniline (B1295074) with piperazine, where the more labile fluorine atom is displaced.

Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the aniline ring and the methylene (B1212753) protons of the piperazine ring. ¹³C NMR would confirm the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary and secondary amines, as well as C-H and C=C stretching of the aromatic ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the isotopic pattern of chlorine providing a distinctive signature. derpharmachemica.com

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its reactive sites allow for the systematic modification of its structure to optimize interactions with biological targets.

One notable example of a structurally related compound is "3-chloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole," which has been used as a precursor for the synthesis of 5-HT6 receptor ligands. derpharmachemica.com In this context, the piperazine nitrogen of a similar scaffold is functionalized to introduce various aryl sulfonyl groups. The resulting compounds have shown affinity for the 5-HT6 receptor, a target for cognitive disorders. derpharmachemica.com This highlights the potential of the this compound scaffold in the development of CNS-active drugs.

Furthermore, the broader class of arylpiperazines has been extensively investigated for anticancer activity. mdpi.com They are known to be incorporated into molecules that inhibit cell proliferation and induce apoptosis in various cancer cell lines. mdpi.comnih.gov The this compound scaffold provides a solid foundation for the design of new anticancer agents, where the piperazine and aniline moieties can be modified to target specific oncogenic pathways.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEXHJLEPNVDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Piperazin 1 Yl Aniline and Its Analogues

Precursor Chemistry and Starting Material Considerations

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key building blocks: a suitably halogenated aniline (B41778) intermediate and the piperazine (B1678402) moiety, which may or may not be pre-functionalized.

Synthesis of Halogenated Aniline Intermediates

The preparation of halogenated anilines is a fundamental step in the synthesis of numerous chemical entities. These compounds serve as versatile precursors for cross-coupling reactions and nucleophilic substitutions.

One common approach is the reduction of halogenated nitroarenes . For instance, 2-chloro-6-nitrotoluene (B1664060) can be reduced to 3-chloro-2-methylaniline (B42847) using various methods, including catalytic hydrogenation with Raney Nickel or chemical reduction with iron powder in an acidic medium. google.com While not the direct precursor, this illustrates a general strategy for creating a chloro-substituted aniline.

Another strategy involves the direct halogenation of anilines . However, the high reactivity of the aniline ring towards electrophiles often leads to a lack of regioselectivity and the formation of multiple products. nih.gov To overcome this, the amino group can be temporarily converted to a less activating group, or specialized halogenating agents and conditions can be employed. For example, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

The amination of aryl halides , often catalyzed by transition metals like copper or palladium, provides a powerful route to anilines from haloarenes. organic-chemistry.orgorganic-chemistry.org This can involve the use of ammonia (B1221849) or ammonia equivalents. For example, aryl chlorides can be aminated using aqueous ammonia in the presence of a copper iodide catalyst. organic-chemistry.org This method is particularly useful for constructing anilines with diverse functional groups.

A metal-free alternative involves the reaction of arylboronic acids with an electrophilic nitrogen source like hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions to yield various anilines. organic-chemistry.org

Preparation of Substituted Piperazine Moieties

The piperazine ring is a common heterocycle in pharmaceuticals. nih.govthieme-connect.com Its synthesis and functionalization are well-established. Piperazine itself is commercially available, but many syntheses require piperazines with specific substituents on one of the nitrogen atoms.

A primary method for preparing N-substituted piperazines is through N-alkylation . This typically involves the reaction of piperazine with an alkyl halide or sulfonate. To achieve mono-alkylation and avoid the formation of di-substituted products, a large excess of piperazine is often used. nih.gov

Reductive amination is another widely used technique. nih.govnih.gov This reaction involves the condensation of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated piperazine. nih.govnih.gov This method is highly versatile and tolerates a wide range of functional groups.

For more complex, carbon-substituted piperazines, multi-step synthetic sequences are often necessary, starting from chiral amino acids or involving cyclization strategies like intramolecular aza-Michael reactions or the cyclization of 1,2-diamines. acs.orgnih.gov

| Method | Description | Key Features |

| N-Alkylation | Reaction of piperazine with alkyl halides/sulfonates. | Often requires excess piperazine for mono-substitution. |

| Reductive Amination | Reaction of piperazine with an aldehyde or ketone followed by reduction. | High versatility and functional group tolerance. nih.govnih.gov |

| Cyclization Strategies | Building the piperazine ring from acyclic precursors. | Allows for the synthesis of complex, substituted piperazines. acs.orgnih.gov |

Core Synthetic Routes to 3-Chloro-2-(piperazin-1-yl)aniline

The central challenge in synthesizing this compound is the formation of the bond between the C2 position of the chloroaniline ring and one of the piperazine nitrogens.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-nitrogen bonds. In this reaction, a nucleophile (piperazine) attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group (a halogen). youtube.comnih.gov

A common strategy involves the reaction of a di-halogenated nitrobenzene (B124822) with piperazine. For example, an ortho- or para-halonitrobenzene can react with piperazine where the nitro group activates the ring towards nucleophilic attack. youtube.comyoutube.com The nitro group can then be subsequently reduced to an amine. For the synthesis of the target compound, a plausible precursor would be 2,3-dichloronitrobenzene (B165493). The piperazine would preferentially substitute the chlorine at the 2-position, activated by the adjacent nitro group. Subsequent reduction of the nitro group would yield the final product.

The reaction mechanism typically proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Plausible SNAr Pathway:

Substitution: Reaction of 2,3-dichloronitrobenzene with piperazine in a suitable solvent.

Reduction: Reduction of the resulting 1-(2-chloro-6-nitrophenyl)piperazine (B3035566) using a reducing agent like SnCl₂/HCl or catalytic hydrogenation to yield this compound.

Reductive Amination Strategies

While less direct for this specific target, reductive amination can be a powerful tool for creating related structures. researchgate.net An intramolecular reductive amination is a key step in some piperazine syntheses. researchgate.net For the synthesis of this compound, a hypothetical reductive amination route would require a complex precursor, such as an aniline derivative containing a protected amino group and a carbonyl group that can be cyclized with a diamine precursor. Given the aromatic nature of the aniline ring, this is not a typical approach for the final C-N bond formation to the ring itself but is relevant for building substituted piperazine analogues. nih.govnih.govmdpi.com

Multi-Step Synthesis Pathways

A common and practical approach to N-arylpiperazines involves the cyclization of a bis(2-chloroethyl)amine (B1207034) with a substituted aniline. scholarsresearchlibrary.comresearchgate.net This method directly constructs the piperazine ring onto the aniline core.

A representative synthesis for a related isomer, 1-(3-chlorophenyl)piperazine, involves heating 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like xylene or dimethylbenzene. scholarsresearchlibrary.comgoogle.com An acid scavenger or catalyst like para-toluenesulfonic acid may be used. scholarsresearchlibrary.com

General Pathway using Cyclization:

Preparation of Bis(2-chloroethyl)amine: This reagent is typically prepared by treating diethanolamine (B148213) with thionyl chloride. scholarsresearchlibrary.comgoogle.com

Cyclization: The target aniline, in this case, a protected or precursor form of 3-chloro-2-aminoaniline, would be reacted with bis(2-chloroethyl)amine hydrochloride. A more direct, though potentially lower-yielding route, might involve starting with a dianiline precursor and attempting selective reaction, or using a di-halogenated benzene (B151609) and performing sequential amination and cyclization.

A more refined multi-step synthesis might look like this:

Start with 2,6-dichloroaniline.

Perform a nucleophilic substitution with piperazine (or a protected piperazine) to displace one of the chlorine atoms. This step can be challenging due to the deactivating nature of the amino group and the presence of two chlorine atoms. Palladium-catalyzed Buchwald-Hartwig amination could be an alternative.

The result would be 2-chloro-6-(piperazin-1-yl)aniline. This is an isomer of the target compound. To obtain the target this compound, the starting material would need to be 1,2-dichloro-3-nitrobenzene, followed by reaction with piperazine and subsequent reduction of the nitro group as described in the SNAr section.

| Reaction Type | Starting Materials Example | Key Transformation |

| Nucleophilic Aromatic Substitution | 2,3-Dichloronitrobenzene, Piperazine | Displacement of chlorine by piperazine, followed by nitro reduction. |

| Cyclization | 3-Chloroaniline, Bis(2-chloroethyl)amine HCl | Formation of the piperazine ring on the aniline. scholarsresearchlibrary.comgoogle.com |

Catalytic Systems and Reaction Condition Optimization

The synthesis of N-arylpiperazines, including this compound, is most effectively achieved through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling has become a cornerstone in medicinal and process chemistry due to its reliability and broad substrate scope. mdpi.comyoutube.com The optimization of this reaction is a multi-faceted process involving the careful selection of each component of the catalytic system and the physical parameters of the reaction.

Palladium-Catalyzed Coupling Reactions

The heart of the synthesis of this compound and its analogues is the palladium catalyst, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. youtube.comyoutube.com

The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for the reaction's success. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). cmu.edu However, it is the ligand that dictates the catalyst's activity and stability. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, namely the oxidative addition and the final reductive elimination. youtube.com

Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination. For the synthesis of N-arylpiperazines from challenging aryl chlorides, ligands such as RuPhos, XPhos, and BrettPhos have shown exceptional activity. youtube.comnih.govnih.gov For instance, a highly effective catalyst system for the N-arylation of piperazine with various aryl chlorides was identified as a 2:1 ratio of RuPhos to Pd₂(dba)₃. nih.gov Another generally effective system for the amination of aryl chlorides utilizes ligands like (o-biphenyl)P(t-Bu)₂ (a Buchwald-type phosphine) in combination with Pd(OAc)₂. cmu.edu The selection of the optimal ligand often depends on the specific substrates being coupled. For example, while RuPhos is excellent for many aryl chlorides, other ligands like DPEphos have been used in the synthesis of complex piperazines via cyclization reactions. nih.gov

The following table summarizes various palladium catalyst systems used for the synthesis of N-arylpiperazines and related compounds.

Role of Bases and Solvents in Reaction Efficiency

The base and solvent are not mere spectators in the palladium-catalyzed amination; they play active roles in the catalytic cycle and significantly influence reaction rates and yields.

Role of the Base: The primary function of the base is to deprotonate the amine or the palladium-amine complex, facilitating the formation of the crucial Pd-N bond. youtube.com The strength and nature of the base must be carefully matched with the substrates and catalyst system.

Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to high reaction rates and allows for low catalyst loadings. nih.govnih.gov It has proven superior to weaker bases like cesium carbonate (Cs₂CO₃) in many piperazine arylations. nih.gov However, its high reactivity can be incompatible with certain sensitive functional groups like esters or nitro groups. nih.gov Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that is useful when substrates contain protic functional groups. nih.gov

Weak Bases: Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) offer excellent functional group tolerance. cmu.edunih.govbeilstein-journals.org They are often the bases of choice for substrates with base-sensitive functionalities, although they may require higher catalyst loadings or longer reaction times. nih.gov

Role of the Solvent: The solvent influences the solubility of reactants and catalyst components, and it can affect the stability of intermediates in the catalytic cycle.

Aprotic Solvents: Toluene and 1,4-dioxane (B91453) are frequently used solvents for Buchwald-Hartwig aminations. cmu.edu Toluene is a non-polar aprotic solvent, while dioxane is more polar. The choice between them can impact reaction efficiency.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be used.

Alcohol Solvents: tert-Butanol has been shown to be an effective solvent, particularly in combination with weak bases like K₂CO₃. nih.gov

The interplay between base and solvent is critical. For instance, theoretical and experimental studies have shown that in nonpolar solvents, a strong anionic base is required to deprotonate the palladium-amine complex. In more polar solvents, while halide dissociation is easier, the base can sometimes complex with the palladium catalyst, creating an overly stable resting state that inhibits catalysis.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key parameter for controlling the rate of reaction. Generally, elevated temperatures (80-120 °C) are employed to drive the amination of less reactive aryl chlorides to completion. cmu.edu However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products. Some modern, highly active catalyst systems based on ligands like (o-biphenyl)P(t-Bu)₂ can even facilitate reactions at room temperature for certain reactive substrates. cmu.edu

Microwave irradiation has emerged as a technique to significantly accelerate reaction times, often reducing them from hours to minutes. nih.gov This is due to efficient and rapid heating of the reaction mixture.

Pressure is less commonly varied in standard laboratory syntheses of this type, which are typically run at atmospheric pressure under an inert atmosphere (e.g., Argon or Nitrogen) to protect the air-sensitive catalyst. samipubco.com In industrial settings, pressure might be controlled as part of process optimization, but for the fundamental chemistry of Buchwald-Hartwig amination, temperature, catalyst, base, and solvent are the primary levers for optimization.

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes. researchgate.net The synthesis of this compound and its analogues is an area where such principles can be effectively applied.

Key green chemistry strategies relevant to this synthesis include:

Solvent-Free Reactions: One of the most significant green advancements is the development of solvent-free or "neat" reaction conditions. For the N-arylation of piperazine, using an excess of piperazine itself to act as both the reactant and the solvent has been demonstrated. This approach is highly atom-economical and eco-friendly, eliminating the environmental impact and cost associated with large volumes of organic solvents. nih.gov

Use of Greener Solvents: When a solvent is necessary, the choice of a more environmentally friendly option is preferred. Water or alcohols like ethanol (B145695) are considered greener alternatives to chlorinated solvents or hydrocarbons.

Catalyst Efficiency and Recycling: Improving catalyst efficiency by using very low catalyst loadings (down to 0.05 mol %) minimizes the amount of expensive and potentially toxic palladium required. cmu.edu Furthermore, developing heterogeneous or recyclable catalysts is a major goal. For example, palladium nanoparticles synthesized using green ligands derived from algae extracts have been used as a recyclable catalyst system for Buchwald-Hartwig reactions, making the process more cost-effective and environmentally friendly. researchgate.net

Atom Economy: The Buchwald-Hartwig reaction is inherently more atom-economical than classical methods like the Ullmann condensation, which often require stoichiometric amounts of copper and harsh conditions. Optimizing the reaction to avoid the formation of byproducts, such as the bis-arylation of piperazine, further improves atom economy. nih.gov

The following table highlights some green chemistry approaches applied to the synthesis of N-arylpiperazines.

By integrating these catalytic optimizations and green chemistry principles, the synthesis of this compound and related pharmacologically important structures can be achieved with greater efficiency, selectivity, and sustainability.

Derivatization Strategies and Functionalization of 3 Chloro 2 Piperazin 1 Yl Aniline

Functionalization at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine groups, offering opportunities for diverse chemical transformations. The nitrogen atom at the 4-position of the piperazine ring is typically more sterically accessible and nucleophilic, making it the primary site for many reactions.

Alkylation and Acylation Reactions

Alkylation Reactions

N-alkylation of the piperazine moiety is a common strategy to introduce various alkyl groups, which can influence the compound's lipophilicity, basicity, and interaction with biological targets. A straightforward example of this is the ethylation of the piperazine nitrogen, resulting in the formation of 3-chloro-2-(4-ethylpiperazin-1-yl)aniline (B1349145) icrc.ac.iruni.luchemscene.com. This reaction can be achieved using standard alkylating agents like ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the formed acid.

Another approach to N-alkylation is reductive amination. This involves the reaction of the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

Acylation Reactions

Acylation of the piperazine nitrogen introduces an acyl group, which can serve as a key structural element or as a precursor for further modifications. Acylating agents such as acid chlorides or anhydrides react readily with the piperazine nitrogen, often in the presence of a non-nucleophilic base like triethylamine (B128534) or DBU to scavenge the acid byproduct sphinxsai.com. For instance, reaction with chloroacetyl chloride would yield an N-chloroacetyl derivative, which can be a versatile intermediate for further functionalization sphinxsai.comnih.govmdpi.com.

A specific example in a related context is the synthesis of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole (B1671886) derivatives. In this multi-step synthesis, a key step involves the reductive amination of a formyl group with a piperazine, followed by sulfonylation, highlighting the utility of modifying the piperazine nitrogen to build more complex molecular architectures derpharmachemica.com.

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Ethyl iodide | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkylpiperazine |

| N-Acylation | Acetyl chloride | N-Acylpiperazine |

| N-Sulfonylation | Aryl sulfonyl chloride | N-Sulfonylpiperazine |

Formation of Amide and Urea (B33335) Derivatives

Amide Derivatives

The formation of amide bonds at the piperazine nitrogen is a widely used strategy in medicinal chemistry to create compounds with diverse biological activities. This can be achieved by coupling the piperazine with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. The synthesis of various amide derivatives often involves the reaction of a piperazine-containing fragment with a substituted acyl chloride or a carboxylic acid nih.govnih.govsphinxsai.com.

Urea Derivatives

Urea derivatives are another important class of compounds that can be synthesized from the piperazine moiety. These are often prepared by reacting the piperazine with an isocyanate. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage thieme-connect.comnih.govorganic-chemistry.org. Alternatively, unsymmetrical ureas can be synthesized through methods involving the coupling of amides and amines using reagents like hypervalent iodine compounds, which avoids the need for potentially hazardous isocyanates mdpi.comdntb.gov.ua. The piperazinyl urea moiety is recognized for its role in various biologically active compounds nih.gov.

Table 2: Synthesis of Amide and Urea Derivatives

| Derivative Type | Synthetic Strategy | Reagent Examples |

|---|---|---|

| Amide | Carboxylic acid coupling | Carboxylic acid, EDCI, HOBt |

| Amide | Acylation | Acyl chloride, Triethylamine |

| Urea | Reaction with isocyanate | Substituted isocyanate |

| Urea | Amide-amine coupling | Amide, Amine, PhI(OAc)2 |

Modifications of the Aniline (B41778) Moiety

The aniline portion of the molecule provides another avenue for derivatization, either through substitution on the aromatic ring or by chemical transformation of the amino group.

Substitution Reactions on the Aromatic Ring

The aromatic ring of the aniline moiety is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the amino group (-NH-piperazine), the chloro group (-Cl), and the aniline amino group (-NH2)—will influence the position of incoming electrophiles. The amino groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing byjus.comlibretexts.orgyoutube.com.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating aniline amino group. However, the steric hindrance from the adjacent piperazinyl group may influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation byjus.com.

Diazotization and Coupling Reactions

The primary aromatic amino group of the aniline moiety can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) icrc.ac.irrsc.orgslideshare.net.

The resulting diazonium salt is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, with the loss of nitrogen gas.

Furthermore, diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in what are known as diazo coupling reactions researchgate.netglobalresearchonline.net. This leads to the formation of azo compounds, which are characterized by the -N=N- linkage and are often highly colored. This strategy allows for the linking of the 3-chloro-2-(piperazin-1-yl)aniline scaffold to other molecular fragments.

Table 3: Reactions of the Aniline Moiety

| Reaction Type | Description | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of an electrophile onto the aromatic ring. | Nitrated, halogenated, or sulfonated aniline derivatives. |

| Diazotization | Conversion of the primary amino group to a diazonium salt. | Aryl diazonium salt intermediate. |

| Diazo Coupling | Reaction of the diazonium salt with an electron-rich coupling partner. | Azo compounds. |

Molecular Hybridization and Scaffold Diversification Strategies

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound scaffold is well-suited for such strategies due to its multiple points for derivatization.

Scaffold diversification can be achieved by using this core structure as a building block in combinatorial chemistry or parallel synthesis efforts mdpi.com. For example, the piperazine nitrogen can be functionalized with a library of different carboxylic acids or isocyanates to rapidly generate a diverse set of amide or urea derivatives. Similarly, the aniline nitrogen can be used as a handle for attaching other molecular fragments.

A "scaffold hopping" approach could also be employed, where the core structure of this compound is modified to create novel, related scaffolds with different physicochemical properties but potentially similar biological activities nih.gov. The exploration of simple, yet novel, drug scaffolds is a continuing area of interest in drug discovery, and systematic functionalization of core structures like this can lead to the identification of new lead compounds nih.gov.

Investigating Structure-Reactivity Relationships through Derivatization

The primary aromatic amine (-NH2) is a key site for functionalization. Its nucleophilicity allows for reactions such as acylation, sulfonylation, and alkylation. For instance, acylation with various acyl chlorides or anhydrides can introduce amide functionalities, which can alter the electron density of the aromatic ring through resonance effects. The reactivity of this amine is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the chlorine atom, an electron-withdrawing group, deactivates the ring and can affect the rate and outcome of reactions at the amino group.

The secondary amine within the piperazine ring is another prime location for derivatization. This amine can undergo reactions typical of secondary amines, including alkylation, arylation, and acylation. Introduction of different substituents on the piperazine nitrogen can significantly impact the steric environment around the adjacent aniline moiety. This, in turn, can influence the accessibility and reactivity of the aniline nitrogen. For example, the introduction of a bulky alkyl group on the piperazine nitrogen may sterically hinder reactions at the ortho-positioned aniline.

A study on related piperazinylmethyl indole derivatives demonstrated the synthesis of various analogs by modifying the piperazine and indole moieties. derpharmachemica.com In one instance, 3-chloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole was synthesized, showcasing the reactivity of the piperazine nitrogen. derpharmachemica.com Although the core is an indole, the principles of piperazine functionalization are transferable.

Furthermore, electrophilic aromatic substitution on the aniline ring represents another avenue for derivatization, although the existing substituents will direct the position of new functional groups. The interplay between the activating amino group and the deactivating chloro group, along with the bulky piperazinyl substituent, will dictate the regioselectivity of such reactions.

To systematically investigate structure-reactivity relationships, a library of derivatives can be synthesized by methodically altering the functional groups at each reactive site. The reactivity of these derivatives can then be assessed in various chemical reactions. For example, the rate of a standard acylation reaction at the aniline nitrogen could be measured for a series of piperazine N-substituted derivatives. This would provide quantitative data on how the steric and electronic properties of the piperazine substituent affect the reactivity of the aniline group.

Table 1: Spectroscopic Data of a Derivatized Analog

| Compound Name | Molecular Formula | IR (cm⁻¹) | ¹H-NMR (δ ppm) | Mass (m/z) | Reference |

| 3-Chloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole | C₁₄H₁₈ClN₃ | 3114 (indole NH stretching), 2838, 1480, 1280 | 2.24 (3H, s, N-CH₃), 2.44 - 2.52 (8H, bs, piperazinyl), 3.72 (2H, s, -CH₂), 7.10 - 7.23 (4H, m) | 364.2, 366.1 [M+H]⁺ | derpharmachemica.com |

The data in Table 1, although for an indole analog, illustrates the type of characterization that is essential for confirming the structure of newly synthesized derivatives. The specific shifts in the NMR spectrum and the stretching frequencies in the IR spectrum provide direct evidence of the successful functionalization at the piperazine nitrogen.

By correlating the structural modifications with observed changes in reactivity, a comprehensive understanding of the structure-reactivity landscape of this compound derivatives can be established. This knowledge is crucial for the rational design of new molecules with tailored chemical properties.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 3 Chloro 2 Piperazin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of 3-Chloro-2-(piperazin-1-yl)aniline would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the aniline (B41778) ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 6.5-8.0 ppm) due to spin-spin coupling. The protons of the piperazine (B1678402) ring would exhibit signals in the aliphatic region (likely δ 2.5-3.5 ppm), with their chemical shifts and multiplicities influenced by their proximity to the aniline ring and the nitrogen atoms. The N-H protons of the aniline and piperazine moieties would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would provide a count of the number of unique carbon atoms in the molecule. The carbon atoms of the chloro-substituted aromatic ring would resonate in the δ 110-150 ppm range. The carbons of the piperazine ring would be expected to appear further upfield, typically in the δ 40-60 ppm region. The specific chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino and piperazinyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition, C₁₀H₁₄ClN₃, by comparing the experimental mass to the calculated theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further supporting the presence of a chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to deduce the fragmentation pathways. This analysis would provide valuable structural information, for instance, by showing the loss of fragments corresponding to the piperazine ring or the chloroaniline moiety. The fragmentation pattern would serve as a fingerprint for the compound and could be used to distinguish it from its isomers.

Without access to the raw experimental data, the tables of spectral and fragmentation data that would typically be included in such an article cannot be generated.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and skeletal structure.

Vibrational Mode Assignments and Functional Group Identification

A theoretical analysis of this compound would be expected to reveal characteristic vibrational frequencies. For instance, the aniline moiety would exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the aromatic amine is also a key feature. The piperazine ring would show characteristic C-H and N-H stretching and bending vibrations. The presence of the chlorine atom would give rise to a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum. However, without experimental spectra or computational studies, a precise assignment of these modes is not possible.

Hydrogen Bonding Interaction Analysis through Vibrational Spectroscopy

The presence of N-H groups in both the aniline and piperazine moieties suggests the potential for significant intermolecular hydrogen bonding in the solid state. These interactions would cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR and Raman spectra compared to the gas phase or dilute solutions. The magnitude of this shift provides an indication of the strength of the hydrogen bonds. A detailed analysis would require the comparison of spectra recorded under different conditions (e.g., solid-state vs. solution) or computational modeling, neither of which is available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, electronic transitions would primarily involve the π-electron system of the substituted benzene ring. Typical transitions would include π → π* and n → π* transitions. researchgate.netresearchgate.netnih.gov The aniline and chloro substituents on the benzene ring would act as auxochromes, modifying the energy and intensity of these transitions compared to unsubstituted benzene. The piperazine group, while not a chromophore itself, could also influence the electronic environment. The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions are dependent on the specific molecular structure and solvent used, and this data is not documented for the target compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be determined. This would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the piperazinyl and aniline groups. Such studies are crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. researchgate.net However, no published crystal structure for this compound could be located.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystalline solid. By partitioning the crystal space into regions defined by the electron distribution of the pro-molecule versus the pro-crystal, this technique provides a visual and statistical overview of the non-covalent contacts that dictate the crystal packing.

For the compound this compound, Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data, offers profound insights into its supramolecular architecture. The analysis involves mapping various properties onto the Hirshfeld surface, most notably the normalized contact distance (dnorm). The dnorm surface highlights regions of significant intermolecular contact. Red areas on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, which are typically strong interactions like hydrogen bonds. White regions denote contacts occurring at approximately the van der Waals distance, while blue regions represent longer contacts.

The analysis of related structures containing piperazine and chloroaniline moieties reveals the types of interactions that are critical for stabilizing the crystal lattice. In the case of this compound, the presence of N-H groups in the piperazine and aniline fragments, along with the chlorine atom, leads to a variety of non-covalent interactions.

A quantitative perspective on these interactions is achieved through 2D fingerprint plots, which are generated from the Hirshfeld surface. These plots illustrate the distribution of intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). Decomposing the fingerprint plot allows for the calculation of the percentage contribution of each type of atomic contact to the total surface area.

For molecules with similar functional groups, the primary interactions observed are H···H, C···H/H···C, and hydrogen bonding involving nitrogen atoms (N···H/H···N). researchgate.netnih.gov The chlorine atom also participates in significant Cl···H/H···Cl contacts. researchgate.net Based on analyses of analogous compounds, a representative breakdown of the intermolecular contacts for this compound can be compiled.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Representative Contribution (%) |

| H···H | ~40 - 50 |

| C···H/H···C | ~15 - 25 |

| N···H/H···N | ~10 - 15 |

| Cl···H/H···Cl | ~5 - 10 |

| C···C | ~1 - 5 |

| C···N/N···C | ~1 - 3 |

Note: The data presented is a representative compilation based on Hirshfeld analyses of structurally similar compounds and serves to illustrate the expected interaction profile. researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Chloro 2 Piperazin 1 Yl Aniline

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, intermediate structures, and the high-energy transition states that govern reaction rates. While specific computational studies on the reaction mechanisms of 3-chloro-2-(piperazin-1-yl)aniline are not extensively documented in publicly available literature, we can infer its likely reactivity and the nature of its transition states by examining theoretical investigations of analogous and structurally related compounds, such as substituted anilines and N-arylpiperazines.

The reactivity of this compound is primarily dictated by three key structural features: the aniline (B41778) moiety, the piperazine (B1678402) ring, and the chloro substituent on the aromatic ring. Theoretical studies on simpler, related molecules allow for a detailed prediction of how this compound might behave in various chemical transformations, including electrophilic aromatic substitution, nucleophilic reactions at the piperazine nitrogen, and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The aniline ring is activated towards electrophilic aromatic substitution. However, the positions of the existing substituents—the amino group (activating, ortho, para-directing), the piperazinyl group (activating, ortho, para-directing), and the chloro group (deactivating, ortho, para-directing)—create a complex pattern of reactivity. Density Functional Theory (DFT) calculations on substituted anilines have shown that the distribution of electron density and the stability of the intermediate carbocation (the Wheland intermediate or σ-complex) are key determinants of regioselectivity.

For this compound, the amino group at C1 is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. The piperazinyl group at C2 further activates the ring. The chlorine atom at C3 is an electron-withdrawing group via induction, which deactivates the ring, but it is also an ortho, para-director due to resonance.

Computational models of electrophilic substitution on aniline derivatives suggest that the transition state for the reaction involves the formation of a partial bond between the electrophile and the aromatic ring, with a corresponding disruption of the aromatic system. The energy of this transition state is highly sensitive to the electronic effects of the substituents.

A hypothetical computational study on the nitration of this compound can illustrate the expected outcomes. The activation barriers for the formation of the different possible regioisomers would likely be calculated to determine the most favorable reaction pathway.

Table 1: Hypothetical Calculated Activation Energies for Nitration of this compound

| Position of Nitration | Relative Activation Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| C4 | Lowest | Strong activation from the adjacent amino group (C1) and piperazinyl group (C2). |

| C6 | Intermediate | Activation from the amino group (C1), but potential steric hindrance from the adjacent piperazinyl group. |

| C5 | Highest | Meta to the strongly activating amino and piperazinyl groups. |

Note: This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Reactions at the Piperazine Moiety:

The piperazine ring contains two secondary amine functionalities, making it susceptible to nucleophilic reactions such as acylation, alkylation, and arylation (e.g., Buchwald-Hartwig amination). Theoretical studies on the acylation of piperazine derivatives often focus on the nucleophilicity of the nitrogen atoms. In this compound, the nitrogen atom attached to the aromatic ring (N1) is significantly less nucleophilic than the distal nitrogen (N4) due to the delocalization of its lone pair into the aromatic system.

Computational modeling of the acylation of a generic N-arylpiperazine would likely show a lower activation barrier for the reaction at the N4 position. The transition state would involve the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate.

Table 2: Hypothetical Calculated Parameters for Acylation at Piperazine Nitrogens

| Reaction Site | Relative Nucleophilicity (Calculated) | Transition State Geometry | Relative Activation Energy (kcal/mol) |

| N1 (Aryl-bound) | Low | Constrained due to proximity to the aromatic ring. | High |

| N4 (Alkyl) | High | Unhindered approach to the electrophile. | Low |

Note: This table is illustrative. The values represent expected trends based on electronic and steric effects.

Transition Metal-Catalyzed Cross-Coupling:

The chloro-substituted aromatic ring allows for participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. Theoretical studies on these reaction mechanisms are extensive and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

For this compound, a key step would be the oxidative addition of the C-Cl bond to a low-valent transition metal catalyst (e.g., Pd(0)). DFT calculations on similar aryl chlorides have shown that the energy of the transition state for this step is influenced by the electronic properties of the substituents on the aromatic ring. The presence of the electron-donating amino and piperazinyl groups would increase the electron density on the aromatic ring, potentially making the oxidative addition step more challenging compared to an unsubstitued chlorobenzene. However, the coordination of the catalyst to the nitrogen atoms of the aniline or piperazine could also play a role in the reaction mechanism and influence the energy of the transition state.

Analytical and Purity Assessment Methodologies for 3 Chloro 2 Piperazin 1 Yl Aniline

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds like 3-Chloro-2-(piperazin-1-yl)aniline. iajps.com Its versatility allows for the separation of the main compound from structurally similar impurities.

The development of a robust HPLC method for purity profiling requires the systematic optimization of several chromatographic parameters to achieve adequate separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for compounds with the polarity of substituted anilines and piperazines. researchgate.netgoogle.com

A typical approach involves using an octadecylsilane (C18) bonded silica column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. google.com The buffer's pH is a critical parameter, as the amine functional groups in this compound are basic and their ionization state, which affects retention and peak shape, is pH-dependent. An acidic pH is often used to ensure the protonation of the amines, leading to better peak symmetry.

Detection is typically performed using a UV detector, as the aromatic ring in the molecule provides sufficient chromophoric activity. The selection of an appropriate wavelength, usually near the absorbance maximum of the analyte, is crucial for achieving high sensitivity.

For trace-level analysis or when the native UV absorbance of this compound is insufficient for the desired sensitivity, pre-column derivatization can be employed. sigmaaldrich.com This process involves reacting the analyte with a labeling reagent to form a derivative with significantly improved detection characteristics, such as high molar absorptivity (for UV detection) or strong fluorescence (for fluorescence detection, FLD). libretexts.org

The target compound contains two reactive sites for common derivatization reagents: the primary aromatic amine (-NH2) and the secondary amine within the piperazine (B1678402) ring (-NH). Reagents that react with primary and secondary amines are particularly suitable. thermofisher.comspringernature.com

Dansyl Chloride (DNS-Cl): This is a widely used reagent that reacts with both primary and secondary amines to produce highly stable and fluorescent dansylamides. libretexts.orgscribd.comresearchgate.net The derivatization is typically carried out under basic conditions. The resulting derivatives can be detected with high sensitivity using a fluorescence detector. springernature.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is another effective reagent for labeling primary and secondary amines, forming highly fluorescent and UV-active derivatives. researchgate.netmdpi.comresearchgate.net The reaction proceeds via nucleophilic substitution, yielding stable products that can be analyzed at trace levels. researchgate.netresearchgate.net The reaction is often performed at a slightly elevated temperature (e.g., 60-70 °C) in a buffered solution to achieve completion. mdpi.comdojindo.com

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization, the technique is highly applicable for the detection and quantification of potential volatile impurities that may be present from its synthesis. ijprajournal.com Such impurities could include residual starting materials, solvents, or volatile by-products. nih.govresearchgate.netbaua.de

Potential volatile impurities that could be monitored by GC include:

Piperazine: A key starting material.

Isomers of Dichlorobenzene: Potential starting materials for the synthesis of the chloroaniline moiety.

Other Chloroaniline Isomers: These can form as by-products during the synthesis. nih.govchem-agilent.com

A GC method coupled with a Mass Spectrometer (MS) detector (GC-MS) is particularly powerful, as it provides not only quantification but also structural information for definitive impurity identification. nih.govresearchgate.net A common GC method for aniline (B41778) derivatives would use a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5). chem-agilent.com

Advanced Purification Techniques

To achieve high purity levels (often >98%), crude this compound must undergo purification to remove unreacted starting materials, by-products, and other impurities.

Column chromatography is a standard technique for purifying organic compounds on both laboratory and industrial scales. researchgate.net For a basic compound like this compound, silica gel is a common stationary phase. However, the basic nature of the amine groups can lead to strong interactions with the slightly acidic silica gel, causing issues like peak tailing and irreversible adsorption. researchgate.net

To optimize the purification, several strategies can be employed:

Solvent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or acetone) is typically used. The polarity is gradually increased to elute the compounds.

Base Additive: To mitigate the issues caused by the acidity of silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. researchgate.net This deactivates the acidic sites on the silica, leading to better recovery and peak shape.

Alternative Stationary Phases: If silica gel proves problematic, alternative stationary phases like alumina (which is available in neutral, basic, or acidic forms) or reversed-phase silica can be considered.

Recrystallization is a powerful purification technique for crystalline solids. It relies on the difference in solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. rochester.edu

For this compound, which is a moderately polar molecule, a range of solvents could be effective.

Single Solvents: Alcohols like ethanol (B145695) or isopropanol are often good candidates for recrystallizing polar compounds. reddit.com

Solvent Pairs: A more versatile approach is the use of a solvent pair, which consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. rochester.edu The compound is dissolved in a minimum amount of the hot solvent, and the anti-solvent is added dropwise until turbidity appears. Upon cooling, crystals form. Common pairs for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/heptane. reddit.comnih.gov

Salt Formation: Given the basic nature of the compound, purification can also be achieved by forming a salt (e.g., the hydrochloride salt), recrystallizing the salt, and then neutralizing it to regenerate the purified free base. rochester.edu This can be effective as salts often have very different solubility profiles and better crystallization properties than the free base.

Table of Mentioned Compounds

Preparative Scale Purification Methodologies

The purification of this compound on a preparative scale is crucial to ensure its suitability for use in subsequent synthetic steps, particularly in the manufacture of active pharmaceutical ingredients. The choice of methodology depends on the nature and quantity of impurities present after the initial synthesis. Common industrial practices for purifying aniline and piperazine derivatives include liquid-liquid extraction, column chromatography, and recrystallization.

A standard post-reaction workup often involves an initial purification through extraction. The reaction mixture can be diluted with an organic solvent and washed with water and brine solutions to remove inorganic salts and water-soluble impurities google.com. The organic layer is then dried and the solvent is removed under vacuum google.com.

For more rigorous purification to remove closely related organic impurities, column chromatography is a frequently employed technique. Flash chromatography, using silica gel as the stationary phase, is effective. A mobile phase consisting of ethyl acetate, often with a small percentage of an amine like triethylamine (TEA) to prevent streaking of the basic compound on the silica, can be used to isolate the desired product .

Recrystallization is another powerful technique for achieving high purity, especially if the compound is a solid at room temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol, and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals with a high degree of purity, while impurities remain in the mother liquor google.com. For aniline derivatives that are liquids or low-melting solids, vacuum distillation can be an effective method, where fractions are collected over a specific temperature range at reduced pressure patsnap.comgoogle.com.

| Methodology | Principle | Typical Solvents/Conditions | Purpose |

|---|---|---|---|

| Liquid-Liquid Extraction | Partitioning of the compound and impurities between immiscible liquid phases (organic and aqueous). | Organic: Dichloromethane, Ethyl Acetate. Aqueous: Water, Brine (NaCl solution). | Initial removal of inorganic salts and water-soluble by-products post-synthesis. google.com |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (silica gel). | Stationary Phase: Silica Gel. Mobile Phase: Ethyl Acetate with 1% Triethylamine (TEA). | Removal of structurally similar organic impurities. |

| Recrystallization | Purification of solids based on differences in solubility between the compound and impurities in a specific solvent at varying temperatures. | Ethanol. google.com | Final purification step to achieve high crystalline purity. |

| Vacuum Distillation | Separation of components based on differences in boiling points at reduced pressure. | Vacuum: ~0.1 MPa. Collection of fractions at a specific temperature range (e.g., 127-137°C for a related compound). patsnap.comgoogle.com | Purification of liquid or low-melting point compounds from non-volatile impurities. |

Quality Control and Trace Impurity Analysis

Rigorous quality control and the analysis of trace impurities are paramount for chemical intermediates like this compound. The presence of even minute quantities of impurities can affect the yield, purity, and safety profile of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for both assay determination and impurity profiling. journaljpri.com

A validated, stability-indicating reversed-phase HPLC method (RP-HPLC) is typically developed for quality control. Such methods can separate the main compound from potential process-related impurities, which often include unreacted starting materials (e.g., 3-chloroaniline), intermediates from preceding steps, and by-products formed during the synthesis. nih.gov The use of a photodiode array (PDA) or UV detector allows for the quantification of these species. nih.gov For impurity identification, especially for unknown peaks, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. lew.ro

Method validation includes establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for known and potential impurities, ensuring the method is sensitive enough to detect them at levels stipulated by regulatory guidelines. The purity is typically calculated based on the peak area percentage, sometimes using a relative response factor (RRF) for specific impurities to ensure accurate quantification. sigmaaldrich.com

| Analytical Parameter | Methodology | Typical Conditions |

|---|---|---|

| Purity Assay & Impurity Profile | Reversed-Phase HPLC (RP-HPLC) | Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or Purospher® STAR RP-18. lew.rosigmaaldrich.comMobile Phase: Isocratic or gradient elution with mixtures of Methanol/Water/Acid or Acetonitrile/Water/Acid. lew.rosigmaaldrich.comFlow Rate: 1.0 - 1.5 mL/min. nih.govlew.roDetector: UV/DAD at 224 nm (for impurities) and 254 nm (for main compound). lew.rosigmaaldrich.comColumn Temperature: 40°C. lew.ro |

| Trace Impurity Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer to elucidate the structure of unknown impurities. lew.ro |

| Method Sensitivity | Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Established during method validation to ensure detection of impurities at trace levels (e.g., 0.01% to 0.05%). |

Role of 3 Chloro 2 Piperazin 1 Yl Aniline in Broader Chemical Synthesis and Materials Science

A Key Intermediate in Organic Synthesis

3-Chloro-2-(piperazin-1-yl)aniline serves as a crucial intermediate in a variety of organic synthesis reactions. Its bifunctional nature, possessing both a reactive aniline (B41778) group and a piperazine (B1678402) ring, allows for a diverse range of chemical transformations. The aniline portion can readily undergo reactions such as diazotization, acylation, and alkylation, while the secondary amine of the piperazine ring is amenable to substitution, enabling the introduction of various functional groups.

One notable application is in the synthesis of pharmaceutical intermediates. For instance, it is a precursor in the multi-step synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, a key component in the production of several piperazine-based drugs. google.comscholarsresearchlibrary.comgoogle.com The synthesis typically involves the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride to form a piperazine ring, which is then further functionalized. google.comscholarsresearchlibrary.comgoogle.comresearchgate.net This highlights the compound's role as a foundational building block for creating more elaborate molecular architectures with potential therapeutic properties.

Potential as a Building Block for Complex Heterocyclic Systems

The structure of this compound is inherently suited for the construction of complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. pharmalego.com The presence of both an aniline and a piperazine ring within the same molecule provides multiple reaction sites for cyclization and condensation reactions, leading to the formation of novel polycyclic structures.

For example, the aniline nitrogen can be a nucleophile in reactions to form fused heterocyclic rings, while the piperazine nitrogen can be functionalized to introduce additional heterocyclic moieties. Research has shown that similar aniline derivatives are used to create complex molecules, such as those with potential as 5-HT6 receptor ligands, by incorporating them into larger indole-based structures. derpharmachemica.com This versatility makes this compound a valuable tool for synthetic chemists aiming to explore new chemical space and develop novel compounds with unique properties.

Applications in Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the realm of specialty chemicals, including polymer chemistry and dye synthesis.

Polymer Chemistry

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a class of conducting polymers with diverse applications. rsc.orgmdpi.com The substituent on the aniline ring can significantly influence the properties of the resulting polymer. rsc.org The introduction of the 3-chloro-2-(piperazin-1-yl) group could lead to the formation of novel PANI derivatives with tailored electronic, optical, and morphological characteristics. rsc.orgrsc.org These modified polymers could find use in the development of sensors, anti-static coatings, and other advanced materials. rsc.orgmdpi.com For instance, research on other substituted anilines has demonstrated their potential in creating polymer films for chemical sensor applications. rsc.org

Dye Synthesis

Azo compounds, characterized by the -N=N- linkage, are a significant class of dyes. researchgate.net The synthesis of azo dyes often involves the diazotization of an aniline derivative followed by coupling with a suitable aromatic compound. researchgate.net this compound can be utilized as the amine component in this process to generate novel azo dyes. The presence of the chloro and piperazinyl groups would likely influence the color, solubility, and binding properties of the resulting dye, potentially leading to new colorants for various applications.

Exploration in Catalysis or Ligand Design

The piperazine and aniline moieties within this compound make it an interesting candidate for exploration in the fields of catalysis and ligand design, excluding specific biological applications. The nitrogen atoms in the piperazine ring can act as coordination sites for metal ions, making it a potential component of novel ligands for transition metal catalysts.

The design of such ligands is crucial for developing catalysts with high activity, selectivity, and stability. By modifying the piperazine ring or the aniline backbone, it is possible to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the performance of the metal complex in catalytic transformations. While direct applications of this compound in this area are still emerging, the structural motifs present in the molecule are well-established in the design of effective ligands for various catalytic processes.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-(piperazin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 3-chloroaniline reacts with a piperazine derivative. Key steps include:

Substitution Reaction : React 3-chloroaniline with 1-piperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to piperazine) and temperature to minimize by-products like bis-alkylated species .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- LCMS : Confirm molecular weight (C₁₀H₁₄ClN₃; expected [M+H]⁺ = 228.08) and assess purity (>95%) .

- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm), piperazine protons (δ 2.8–3.5 ppm), and absence of residual solvent peaks. ¹³C NMR confirms quaternary carbons and piperazine connectivity .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., piperazine-containing drugs):

- Antimicrobial Activity : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 1–100 µM concentrations .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Piperazine Modifications : Introduce methyl, ethyl, or sulfonyl groups to alter lipophilicity and binding affinity (e.g., compare with 3-chloro-2-(4-ethylpiperazin-1-yl)aniline in ) .

- Aniline Ring Substitutions : Replace chlorine with fluoro or methoxy groups to assess electronic effects on receptor interactions.

Assay Design : Use parallel synthesis to generate derivatives, followed by high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model binding poses in receptors like serotonin (5-HT) or dopamine receptors, leveraging piperazine’s flexibility for conformational sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify critical residues (e.g., hydrogen bonds with Asp3.32 in GPCRs) .

- QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict bioactivity trends .

Q. How can researchers resolve contradictions in biological data across studies?

- Methodological Answer : Address variability through:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ reproducibility).

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., Drug Affinity Responsive Target Stability, DARTS) to identify unintended targets .

- Metabolic Stability : Test hepatic microsome clearance (human vs. rodent) to rule out species-specific degradation .

Key Recommendations for Researchers

- Prioritize piperazine functionalization to enhance target selectivity.

- Validate biological findings with orthogonal assays (e.g., SPR for binding affinity).

- Leverage computational tools to guide synthetic efforts and reduce trial-and-error.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.